molecular formula C9H17N3 B1610917 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 3524-38-7

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No. B1610917
CAS RN: 3524-38-7
M. Wt: 167.25 g/mol
InChI Key: WHTGOVCAWBYHEX-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine, also known as MP5A, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. MP5A is a pyrazole derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Characterization

A study conducted by Titi et al. (2020) describes the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including the structural identification of synthesized compounds through various spectroscopic methods. This research also delves into the biological activity of these compounds against breast cancer and microbes, highlighting the significant role of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).

Reactivity and Application in Material Science

Jadeja et al. (2004) explored the synthesis and structural characterization of Schiff bases derived from pyrazole derivatives and their copper(II) complexes. This work sheds light on the potential use of these complexes in material science, particularly in the development of new materials with unique properties (Jadeja et al., 2004).

Potential in Drug Development

Research by Fleck et al. (2003) on the synthesis of a key intermediate for the preparation of an antibiotic showcases the significance of pyrazole derivatives in drug development and pharmacology. This study emphasizes the efficiency and stereoselectivity of the synthetic process, underlining the importance of pyrazole derivatives in creating potent pharmaceuticals (Fleck et al., 2003).

Exploration of Detonation Properties

Ravi et al. (2010) investigated the detonation properties of amino-, methyl-, and nitro-substituted pyrazoles, considering them as potential candidates for high-energy density materials. The study provides insights into the geometric and electronic structures, as well as the detonation performance of these compounds, indicating their relevance in materials science for energetic materials (Ravi et al., 2010).

Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This study highlights the application of pyrazole derivatives in the field of corrosion science, demonstrating their efficiency as corrosion inhibitors and their potential to protect metals from corrosion in various industrial applications (Chetouani et al., 2005).

properties

IUPAC Name

5-methyl-2-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-12-9(10)6-8(3)11-12/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGOVCAWBYHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509284
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

CAS RN

3524-38-7
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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